molecular formula C20H24N2O11 B3402924 [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 1094813-81-6

[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B3402924
CAS No.: 1094813-81-6
M. Wt: 468.4 g/mol
InChI Key: ILEVPXNXDNEOOE-UHFFFAOYSA-N
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Description

[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: is a complex organic compound with a molecular weight of 468.415 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: Maintaining optimal reaction temperatures and pressures to facilitate efficient reactions.

    Use of catalysts: Employing catalysts like DMAP to accelerate acetylation reactions.

    Purification techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyloxy and nitrophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxan derivatives.

Scientific Research Applications

[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:

    Bind to enzymes: Inhibit or activate enzymatic activity by interacting with active sites.

    Modulate signaling pathways: Influence cellular signaling pathways, potentially leading to therapeutic effects.

    Interact with biomolecules: Form hydrogen bonds and other interactions with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

[5-Acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate: can be compared with similar compounds such as:

The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-(3-nitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-6-14(8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEVPXNXDNEOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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